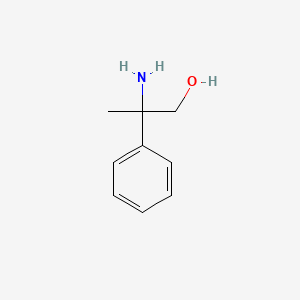

2-Amino-2-phenylpropan-1-ol

Vue d'ensemble

Description

“2-Amino-2-phenylpropan-1-ol” is a compound with the CAS Number 90642-81-2 . It has a molecular weight of 151.21 and is also known as β-hydroxyamphetamine . It belongs to the phenethylamine and amphetamine chemical classes .

Synthesis Analysis

The synthesis of “2-Amino-2-phenylpropan-1-ol” and its derivatives has been explored in various studies. For instance, one study reported the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Molecular Structure Analysis

The InChI code for “2-Amino-2-phenylpropan-1-ol” is 1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 . This indicates that the compound has a molecular structure consisting of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen .

Physical And Chemical Properties Analysis

It has a molecular weight of 151.21 . The compound’s storage temperature is room temperature .

Applications De Recherche Scientifique

Pharmacology

2-Amino-2-phenylpropan-1-ol: in pharmacology is closely related to Phenylpropanolamine (PPA) , a sympathomimetic agent used as a decongestant and appetite suppressant . It has been utilized in prescription and over-the-counter cough and cold preparations, and in veterinary medicine to control urinary incontinence in dogs .

Organic Synthesis

In organic synthesis, 2-Amino-2-phenylpropan-1-ol serves as a precursor for the synthesis of various compounds. It can react with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which are useful in creating H-bonded chiral supramolecular metal-organic architectures . These architectures have potential applications in the development of new materials and catalysis.

Analytical Chemistry

Analytical chemists utilize 2-Amino-2-phenylpropan-1-ol for its properties as a chiral amino alcohol. It can be used to determine enantiopurity of amines using chiral solvating agents via NMR spectroscopic analysis . This is crucial for the quality control of pharmaceuticals and other substances where the chirality of the compound can affect its biological activity.

Material Science

In material science, 2-Amino-2-phenylpropan-1-ol is involved in the synthesis of chiral compounds that can form part of supramolecular structures. These structures are significant for the development of new materials with specific optical or electronic properties .

Biochemistry Research

Biochemists study 2-Amino-2-phenylpropan-1-ol for its role in the synthesis of compounds from Baylis-Hillman derivatives and its interaction with carbon nanotubes. These studies can lead to insights into kinetic, lifetime, and biological properties of new compounds .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-2-phenylpropan-1-ol is the adrenergic receptor . This compound acts as a nonselective adrenergic receptor agonist . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .

Mode of Action

2-Amino-2-phenylpropan-1-ol interacts with its targets, the adrenergic receptors, by inducing the release of norepinephrine, thereby activating these receptors . Although originally thought to act as a direct agonist of adrenergic receptors, it was subsequently found to show only weak or negligible affinity for these receptors .

Biochemical Pathways

The activation of adrenergic receptors by 2-Amino-2-phenylpropan-1-ol affects several biochemical pathways. It has been shown to have receptor activity in adipose tissue and to inhibit the release of AMP-activated protein from cells . It also inhibits the production of inflammatory cytokines and chemokines in human monocytes .

Pharmacokinetics

The pharmacokinetics of 2-Amino-2-phenylpropan-1-ol involves its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The elimination half-life of this compound is between 2.1 and 3.4 hours , indicating its relatively short presence in the body. These properties impact the bioavailability of 2-Amino-2-phenylpropan-1-ol, affecting how much of the drug reaches the site of action.

Result of Action

The molecular and cellular effects of 2-Amino-2-phenylpropan-1-ol’s action include the activation of adrenergic receptors and the subsequent physiological responses. This can lead to a decrease in appetite and a decongestant effect . In veterinary medicine, it is used to control urinary incontinence in dogs .

Safety and Hazards

The safety data sheet for “2-Amino-2-phenylpropan-1-ol” indicates that it is combustible and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

2-amino-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQCLDRCXNFRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325292 | |

| Record name | 2-amino-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-phenylpropan-1-ol | |

CAS RN |

90642-81-2 | |

| Record name | 90642-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

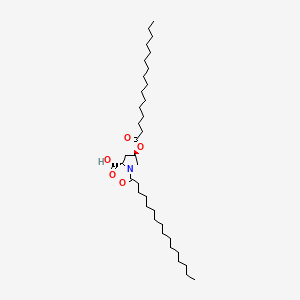

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

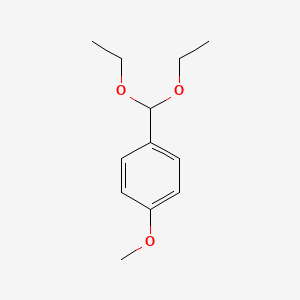

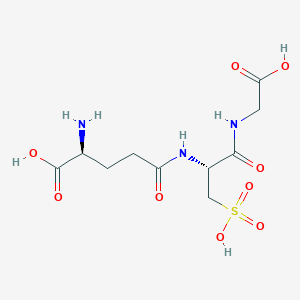

Feasible Synthetic Routes

Q & A

Q1: How is 2-Amino-2-phenylpropan-1-ol used to determine the absolute configuration of other compounds?

A1: The research paper utilizes 2-Amino-2-phenylpropan-1-ol as a key degradation product in determining the absolute configuration of (+)-N-methyl-eudan [(+)-1,5-dimethyl-5-phenylbarbituric acid]. By chemically degrading (+)-N-methyl-eudan, the researchers obtained R(-)-2-Amino-2-phenylpropan-1-ol. Knowing the absolute configuration of this degradation product allowed them to deduce the absolute configuration of the parent compound, (+)-N-methyl-eudan, as S(+)-1a []. This approach highlights the use of controlled degradation and known chiral building blocks in elucidating stereochemical properties of more complex molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)